molecular formula C30H23FN2O6S B12428656 Cap-dependent endonuclease-IN-14

Cap-dependent endonuclease-IN-14

Cat. No.: B12428656
M. Wt: 558.6 g/mol
InChI Key: WFQSXNAKRKAFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cap-Dependent Endonuclease as a Viral Target

The cap-dependent endonuclease is a crucial enzyme for a number of viruses, playing a pivotal role in their ability to replicate within a host cell. Its significance as a therapeutic target is underscored by its essential function in the viral life cycle and its conservation across several viral families.

Role of Cap-Snatching in Viral RNA Transcription and Replication

Certain viruses, including influenza, employ a unique mechanism known as "cap-snatching" to synthesize their messenger RNA (mRNA). ontosight.aiwikipedia.org This process involves the virus hijacking the 5' cap structure from the host cell's mRNA. ontosight.ai The viral cap-dependent endonuclease cleaves the host mRNA a short distance from the cap, and this capped fragment is then used as a primer to initiate the transcription of the viral genome by the viral RNA-dependent RNA polymerase. wikipedia.orgmdpi.com This clever strategy allows the virus to produce mRNAs that are recognized by the host cell's translational machinery, leading to the synthesis of viral proteins and subsequent viral replication. ontosight.ai Furthermore, this mechanism ensures that the viral mRNAs have the necessary 5' cap for efficient translation while simultaneously disrupting the host cell's own protein synthesis. The process of cap-snatching is a critical step for viral mRNA transcription, and its inhibition is a key strategy in the development of new antiviral drugs. ontosight.aiwikipedia.org

Conservation of Endonuclease Domain Across Viral Families

The cap-snatching mechanism is not exclusive to influenza viruses. The endonuclease domain responsible for this activity is conserved across several families of segmented negative-strand RNA viruses, including Orthomyxoviridae (e.g., influenza viruses), Bunyaviridae, and Arenaviridae. nih.govexpasy.org Structural and functional analyses have revealed similarities in the active sites of the endonucleases from these different viral families. nih.govnih.gov This conservation suggests that an inhibitor targeting the endonuclease of one virus may have broader activity against others. For instance, inhibitors developed against the influenza virus endonuclease have shown activity against bunyaviruses like Lassa virus and La Crosse virus. nih.govnih.govnih.gov The shared reliance on this enzymatic activity makes the cap-dependent endonuclease an attractive target for the development of broad-spectrum antiviral agents.

Overview of Influenza Virus RNA Polymerase Complex and its Subunits

The influenza virus RNA polymerase is a complex molecular machine responsible for both transcription and replication of the viral RNA genome. It is a heterotrimer composed of three protein subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). nih.govnih.govnih.gov

Composition and Functions of PA, PB1, and PB2 Subunits

Each subunit of the influenza virus RNA polymerase complex has distinct and essential functions. nih.govpnas.org

PA Subunit: The PA subunit contains the endonuclease active site responsible for the cap-snatching activity. nih.govub.edu It cleaves host cell pre-mRNAs to generate the capped primers necessary for viral mRNA synthesis.

PB1 Subunit: The PB1 subunit is the catalytic core of the polymerase, containing the RNA-dependent RNA polymerase activity. nih.govnih.gov It is responsible for elongating the nascent viral RNA chains during both transcription and replication. The PB1 subunit forms the central scaffold of the polymerase complex, interacting with both the PA and PB2 subunits. nih.gov

PB2 Subunit: The PB2 subunit is responsible for recognizing and binding to the 5' cap structure of host cell pre-mRNAs. asm.orgembopress.org This binding is the initial step in the cap-snatching process, bringing the host mRNA into proximity with the PA endonuclease domain.

The coordinated action of these three subunits is essential for the efficient transcription and replication of the influenza virus genome. nih.gov

Localization of Endonuclease Activity within the Polymerase Complex

For many years, the precise location of the endonuclease activity within the influenza polymerase complex was a subject of debate, with different studies implicating either the PB1 or PB2 subunits. ub.eduembopress.orgnih.gov However, landmark structural and biochemical studies definitively identified the endonuclease active site within the N-terminal domain of the PA subunit. nih.govub.edu These studies revealed that the PA subunit possesses an intrinsic endonuclease activity that is activated by manganese ions and is inhibited by known influenza endonuclease inhibitors. ub.edu The crystal structure of this domain showed a fold similar to other endonucleases, with a conserved active site containing a histidine and a cluster of acidic residues that coordinate metal ions. ub.edu

Historical Context of Antiviral Strategies Targeting Viral Polymerases

Viral polymerases have long been a prime target for antiviral drug development due to their central role in viral replication and their distinctness from host cell polymerases. nih.govnih.govresearchgate.net The development of antiviral drugs targeting these enzymes has a rich history, beginning with nucleoside analogs that act as chain terminators.

The first antiviral drug, idoxuridine, a nucleoside analog, was approved in 1963 for the treatment of herpes simplex virus infections. techtarget.com The success of nucleoside analogs continued with the development of acyclovir for herpesviruses and zidovudine (AZT) for HIV. techtarget.com These drugs are converted into their triphosphate forms within the cell and are then incorporated into the growing viral DNA or RNA chain by the viral polymerase. Lacking a 3'-hydroxyl group, they terminate chain elongation, thus halting viral replication.

Later, non-nucleoside inhibitors were developed. These compounds bind to allosteric sites on the polymerase, away from the active site, and induce conformational changes that inhibit the enzyme's function. techtarget.commdpi.com This class of inhibitors has been particularly successful in the treatment of HIV.

More recently, a new class of polymerase inhibitors has emerged that directly targets the enzymatic activity of the polymerase. mdpi.com Baloxavir (B560136) marboxil, a cap-dependent endonuclease inhibitor, was approved for the treatment of influenza in 2018. wikipedia.orgnih.gov This marked a significant milestone, as it was the first new class of influenza antiviral drug in over two decades. wikipedia.org The development of Cap-dependent endonuclease-IN-14 and other similar compounds represents the continued effort to identify and optimize potent and specific inhibitors of viral polymerases. medchemexpress.commedchemexpress.com

Research on this compound

This compound is a potent inhibitor of the cap-dependent endonuclease (CEN). medchemexpress.commedchemexpress.com This compound has been shown to inhibit the replication of the influenza virus, making it a subject of research for its potential in treating viral infections caused by influenza viruses. medchemexpress.commedchemexpress.com

Interactive Data Table: Key Properties of this compound

PropertyValueSource
Target Cap-dependent endonuclease (CEN) medchemexpress.commedchemexpress.com
Mechanism of Action Inhibits the replication of influenza virus medchemexpress.commedchemexpress.com
Potential Application Research of viral infections caused by influenza viruses medchemexpress.commedchemexpress.com
Patent Information Extracted from patent CN113620948A, compound 1-c medchemexpress.commedchemexpress.com

The discovery and development of specific CEN inhibitors like this compound highlight the ongoing progress in the field of antiviral research and the potential for novel therapeutic interventions targeting the cap-snatching mechanism of viruses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H23FN2O6S

Molecular Weight

558.6 g/mol

IUPAC Name

[1-(9-fluoro-3-thiatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7(12),8,10,14,16-octaen-13-yl)-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C30H23FN2O6S/c1-37-29(36)39-16-38-26-23(34)8-12-32-25(26)28(35)30(10-11-30)15-33(32)24-18-4-2-3-5-20(18)27-21(9-13-40-27)22-14-17(31)6-7-19(22)24/h2-9,12-14,24H,10-11,15-16H2,1H3

InChI Key

WFQSXNAKRKAFSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(C=C(C=C5)F)C6=C(C7=CC=CC=C47)SC=C6

Origin of Product

United States

Discovery and Initial Characterization of Cap Dependent Endonuclease in 14

Identification of Cap-Dependent Endonuclease-IN-14 as a Potent Inhibitor

This compound was first disclosed in patent CN113620948A, where it was referred to as compound 1-c. medchemexpress.com This patent identified the compound as a powerful inhibitor of the cap-dependent endonuclease (CEN) enzyme, a critical component of the influenza virus replication machinery. The CEN enzyme is responsible for a process known as "cap-snatching," where the virus steals the 5' cap structure from host cell messenger RNAs (mRNAs) to initiate the transcription of its own genetic material. By blocking this enzyme, inhibitors like this compound can effectively halt viral replication.

The identification of this compound stems from research efforts focused on discovering new antiviral drugs that target viral-specific processes, minimizing potential effects on the host. nih.govnih.gov The cap-dependent endonuclease is an attractive target for such specific inhibition because it is essential for the virus but absent in humans. nih.gov

Early In Vitro Studies on this compound Activity

Initial research, as outlined in patent literature, has demonstrated that this compound effectively inhibits the replication of the influenza virus in laboratory settings. medchemexpress.com These early in vitro studies are crucial for establishing the preliminary efficacy of a potential antiviral drug. While specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for this compound are not publicly available in the reviewed literature, its description as a "potent inhibitor" suggests significant activity in these initial assays. medchemexpress.com

The general methodology for evaluating the in vitro activity of CEN inhibitors involves biochemical assays to measure the inhibition of the purified enzyme and cell-based assays to assess the compound's ability to protect cells from the virus-induced cytopathic effect.

Comparative Analysis with Established Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir)

A key benchmark for any new cap-dependent endonuclease inhibitor is its comparison to Baloxavir (B560136) marboxil, the first-in-class CEN inhibitor approved for the treatment of influenza. Baloxavir, the active form of the prodrug Baloxavir marboxil, has demonstrated potent antiviral activity against a broad range of influenza A and B viruses, including strains resistant to other antiviral drugs like oseltamivir (B103847). nih.govmdpi.com

While a direct, head-to-head comparative study with quantitative data for this compound is not available in the public domain, a meaningful comparison can be framed based on the known properties of Baloxavir.

Mechanism of Action: Both this compound and Baloxavir share the same fundamental mechanism of action: inhibiting the cap-snatching activity of the viral CEN. This shared target suggests that this compound would also exhibit a rapid reduction in viral load, a hallmark of Baloxavir's efficacy.

Potency: Baloxavir has a reported IC50 value of 7.45 μM for the cap-dependent endonuclease enzyme. mdpi.com For this compound to be considered a strong candidate for further development, its inhibitory potency would need to be in a similar or more potent range. The description of this compound as a "potent inhibitor" implies promising activity, though specific figures are needed for a definitive comparison. medchemexpress.com

Spectrum of Activity: Baloxavir is known for its broad-spectrum activity against various influenza A and B subtypes. nih.gov Future in vitro studies would need to determine if this compound exhibits a similarly broad range of antiviral activity against different influenza virus strains.

The following table provides a conceptual framework for comparing key parameters of cap-dependent endonuclease inhibitors, populated with available data for Baloxavir for reference.

FeatureThis compoundBaloxavir
Target Enzyme Cap-dependent endonuclease (CEN)Cap-dependent endonuclease (CEN)
Mechanism of Action Inhibition of "cap-snatching"Inhibition of "cap-snatching"
Reported IC50 (CEN) Data not publicly available7.45 μM mdpi.com
Spectrum of Activity Influenza virus medchemexpress.comBroad-spectrum against influenza A and B viruses nih.gov

Further research and publication of detailed experimental findings are necessary to fully elucidate the therapeutic potential of this compound and its standing relative to established inhibitors like Baloxavir.

Mechanism of Action and Molecular Interactions of Cap Dependent Endonuclease in 14

Detailed Enzymatic Inhibition Profile of Cap-Dependent Endonuclease-IN-14

Inhibition of Cap-Snatching Process

The influenza virus utilizes a unique mechanism called cap-snatching to generate primers for its mRNA synthesis. nih.gov The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2) subunits, is responsible for this process. nih.govasm.org The PB2 subunit recognizes and binds to the 5' cap structure of host pre-mRNAs. nih.gov Subsequently, the endonuclease domain located in the N-terminus of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap. asm.orgnih.gov These capped fragments then serve as primers for the synthesis of viral mRNA by the PB1 subunit. nih.gov

This compound effectively inhibits this cap-snatching process. medchemexpress.commedchemexpress.com By targeting the endonuclease activity of the PA subunit, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. researchgate.netnih.gov This inhibition ultimately halts viral replication. medchemexpress.commedchemexpress.com The CEN is an attractive target for antiviral drugs because it is a virus-specific enzyme with no functional equivalent in human cells. pnas.orgnih.gov

Specificity of Endonuclease Target Engagement

This compound demonstrates specificity for the endonuclease active site within the PA subunit of the influenza virus polymerase. acs.orgnih.gov This active site is a well-conserved region among different influenza virus strains, making it a robust target for broad-spectrum antiviral activity. nih.gov The inhibitor's interaction with this specific site disrupts the catalytic activity of the endonuclease, preventing it from cleaving host cell mRNA. nih.gov The specificity of this engagement is crucial for its antiviral efficacy while minimizing off-target effects. acs.orgnih.gov

Structural Basis of this compound Binding

The precise binding mode of this compound to the viral enzyme has been elucidated through various structural and computational studies.

X-ray Crystallography Studies of Inhibitor-Enzyme Complexes

X-ray crystallography has been instrumental in visualizing the interaction between CEN inhibitors and the PA endonuclease domain. nih.govresearchgate.net These studies reveal that inhibitors like baloxavir (B560136), which shares a similar mechanism, bind within a cleft on the endonuclease surface. researchgate.net The inhibitor's core structure chelates the two essential metal ions (typically Mg2+ or Mn2+) in the active site, which are critical for the enzymatic cleavage reaction. nih.govnih.gov Although specific crystallographic data for this compound is not publicly available, the structural information from related inhibitors provides a strong model for its binding mechanism. pnas.orgnih.govmdpi.com

Molecular Docking and Computational Analysis of Binding Modes

Molecular docking and computational analyses have further refined our understanding of how this compound and similar inhibitors interact with the endonuclease active site. mdpi.com These studies predict that the inhibitor fits snugly into the active site pocket, forming multiple interactions with surrounding amino acid residues. mdpi.com The analysis of binding modes helps in understanding the structure-activity relationship and in the design of new, more potent inhibitors. mdpi.com

Identification of Key Residues for this compound Interaction in the Active Site

Structural and mutational studies have identified several key amino acid residues within the PA endonuclease active site that are crucial for inhibitor binding. pnas.orgnih.gov For inhibitors like baloxavir, interactions with residues such as Ile38 are important for maintaining potent inhibition. escholarship.org Mutations in these key residues can lead to reduced susceptibility to the inhibitor. nih.govescholarship.org The binding of this compound likely involves similar interactions with conserved residues in the active site, ensuring its inhibitory effect. pnas.orgnih.gov

Allosteric Modulation of Viral Polymerase Activity by this compound

Detailed research findings on the allosteric modulation of viral polymerase activity by this compound are not available in the public domain.

Antiviral Efficacy Studies of Cap Dependent Endonuclease in 14

In Vitro Antiviral Spectrum and Potency

Comprehensive data on the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of Cap-dependent endonuclease-IN-14 against various viral strains are not available in published studies.

Activity against Influenza A Virus Strains (e.g., H1N1, H3N2, H7N9)

No specific data from in vitro studies detailing the potency of this compound against influenza A virus strains such as H1N1, H3N2, or H7N9 has been publicly released.

Activity against Influenza B Virus Strains

Similarly, there is no available information on the in vitro activity of this compound against influenza B virus strains.

Broad-Spectrum Activity against Other Segmented Negative-Strand RNA Viruses

While the CEN enzyme is a target in other segmented negative-strand RNA viruses, specific studies on the efficacy of this compound against these viruses are not present in the public domain.

There are no publicly available research findings that specifically assess the in vitro activity of this compound against bunyaviruses.

Information regarding the in vitro efficacy of this compound against arenaviruses is not available in the scientific literature.

Synthetic Strategies and Structure Activity Relationship Sar of Cap Dependent Endonuclease in 14 Derivatives

Chemical Synthesis Methodologies for Cap-Dependent Endonuclease-IN-14 and Analogs

The synthesis of cap-dependent endonuclease inhibitors, including analogs related to this compound, often centers around the construction of a core scaffold capable of chelating the two essential metal ions (typically Mn²⁺) in the enzyme's active site. pnas.orgresearchgate.net A prominent scaffold in this class is the carbamoyl (B1232498) pyridone bicycle (CAB), which forms the foundation for baloxavir (B560136) and its derivatives. nih.govnih.gov

Research into these compounds has led to the development of various synthetic routes. For instance, the synthesis of baloxavir derivatives has been a key area of study, providing templates for creating novel analogs. mdpi.com One study detailed the design and synthesis of three series of previously unreported target compounds based on the baloxavir structure. researchgate.net Another approach involves creating analogs with more flexible structures, such as non-rigid diarylmethyl groups, to replace the rigid polyheterocyclic moieties found in earlier inhibitors. nih.gov These syntheses confirmed the ability of the new compounds to bind to the active site of influenza A CEN, demonstrating the versatility of the synthetic strategies employed. nih.gov

Furthermore, fragment-based drug discovery has influenced synthetic approaches. Initial fragment hits are used to build follow-up libraries, leading to the synthesis of more complex and potent molecules. nih.gov This iterative process of synthesis and evaluation is fundamental to refining the chemical structures for optimal inhibitory activity.

Rational Design and Synthesis of Derivatives to Enhance Potency and Selectivity

The rational design of CEN inhibitors is heavily guided by computational methods and a deep understanding of the enzyme's active site. researchgate.netnih.gov Molecular docking studies are routinely used to predict how newly designed compounds will bind to the receptor protein, allowing chemists to prioritize the synthesis of molecules with the highest potential for strong interactions. mdpi.comresearchgate.net

Key strategies for enhancing potency and selectivity include:

Modifying the Core Scaffold: Structure-activity relationship (SAR) studies on the CAB scaffold have explored substitutions at the N-1, N-3, and C-7 positions to optimize antiviral activity and pharmacokinetic properties. nih.govnih.gov

Introducing Novel Scaffolds: To combat drug resistance observed with inhibitors like baloxavir, researchers have designed novel scaffolds, such as macrocyclic structures. acs.orgacs.org These new designs aim to maintain potency against resistant viral strains. acs.org

Fragment-Based Design: This approach identifies small molecular fragments that bind to the endonuclease active site. nih.govacs.org These fragments are then synthetically elaborated or linked together to create larger, high-affinity inhibitors. This method led to the discovery of molecules with IC₅₀ values as low as 14 nM. acs.org

Targeting Protein-Protein Interactions: Beyond the active site, some strategies focus on developing small molecules that interfere with the heterodimerization of the PA and PB1 subunits of the viral RNA-dependent RNA polymerase, which is another way to disrupt its function. nih.gov

These design principles have led to the synthesis of numerous derivatives, including compounds with diphenylcarbinol structures and those incorporating five-membered heterocycles like tetrazole, which have shown enhanced binding and inhibitory activity. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Scaffolds

SAR studies are crucial for understanding how chemical structure translates into biological activity. For CEN inhibitors, these studies have elucidated the key features required for potent inhibition and have guided the optimization of lead compounds. nih.govnih.gov

Identification of Pharmacophore Features Essential for Endonuclease Inhibition

The essential pharmacophore for a cap-dependent endonuclease inhibitor consists of two main components:

A Metal-Binding Pharmacophore (MBP): This is the most critical feature, as it chelates the two divalent metal ions in the enzyme's active site, which is essential for its catalytic function. researchgate.netacs.org Scaffolds like 2,4-dioxobutanoic acids and the carbamoyl pyridone bicycle (CAB) serve as effective MBPs. nih.govnih.govnih.gov The 7-carboxyl group on the CAB scaffold has been identified as essential for potent antiviral activity. researchgate.netnih.gov

A Hydrophobic Moiety: A large, lipophilic group is necessary for strong inhibitory and antiviral activity. nih.govnih.gov This part of the molecule makes important van der Waals contacts within a hydrophobic pocket of the active site. acs.org Studies have shown that a dihydrodibenzothiepine group is a particularly promising hydrophobic pharmacophore. nih.gov

Docking studies confirm that compounds possessing these features can bind effectively to the active site of influenza A CEN. nih.gov

Optimization of Inhibitory Potency and Target Selectivity

Optimization efforts focus on modifying the core pharmacophore to improve interactions with the enzyme and enhance drug-like properties. The lack of a human counterpart to the viral PA endonuclease facilitates the design of highly selective inhibitors with potentially low toxicity. nih.gov

Key optimization findings include:

Substitutions on the CAB Scaffold: SAR studies on the N-1 and N-3 positions of the CAB scaffold have been performed using CEN inhibitory activity and pharmacokinetic parameters as guides. nih.gov A substituent at the N-3 position was found to be critical for managing plasma protein binding. nih.gov

Broad-Spectrum Activity: Researchers have successfully identified CEN inhibitors with broad-spectrum activity against various influenza A and B strains, oseltamivir-resistant strains, and even other viruses like bunyaviruses (e.g., Lassa virus and Junin virus). mdpi.compnas.orgnih.gov This is achieved by ensuring the inhibitor targets highly conserved regions of the endonuclease active site. pnas.orgnih.gov

Overcoming Resistance: The emergence of resistant variants, such as the I38T mutation in the PA subunit, has driven the development of new inhibitors. acs.org For example, a novel macrocyclic CEN inhibitor was designed that showed a significantly smaller loss of inhibitory activity against baloxavir-resistant variants. acs.org

The table below summarizes the inhibitory activities of selected baloxavir derivatives, illustrating the outcomes of optimization studies. mdpi.comresearchgate.net

CompoundStructure DescriptionIC₅₀ (µM) on Cap-dependent Endonuclease
Baloxavir Reference Compound7.45
Compound I-4 Dibenzothiepin ring substituted with a diphenylcarbinol structure containing a chiral center.3.29
Compound II-2 Dibenzothiepin ring substituted with a dibenzocycloheptane structure.1.46
Compound III-8 Dibenzothiepin ring substituted with a five-membered heterocycle (tetrazole) containing an aryl group.Similar to Baloxavir

This table is based on data presented in the cited research articles. mdpi.comresearchgate.net

Influence of Substituent Effects on Inhibitory Activity

The type and position of substituents on the inhibitor's scaffold have a profound impact on its activity.

3-Position Substituents: A small alkyl group at the 3-position of the CAB scaffold leads to high activity against bunyavirus CEN. researchgate.netnih.gov

Other Ring Positions: The addition of substituents at certain positions can be detrimental. For example, adding a methyl group to the 2-position of a pyromeconic acid-based inhibitor was found to abolish activity, whereas substitutions at the 6-position were well-tolerated. acs.org

Bioisosteric Replacement: The 7-carboxyl group of the CAB scaffold is essential, and its replacement with various carboxylic acid bioisosteres was found to reduce antiviral activity against bunyaviruses, highlighting its critical role. researchgate.netnih.gov

The following table details the effects of various substitutions on the inhibitory potency of pyrone and pyridinone-based inhibitors. acs.org

CompoundCore ScaffoldSubstitutionIC₅₀ (nM)
3 Pyromeconic Acid2-methylInactive
4 Pyromeconic Acid6-hydroxymethylWell-tolerated
71 HydroxypyridinoneN-1: 4-(1H-tetrazol-5-yl)phenyl; 2-position: (((4-chlorophenyl)(methyl)amino)methyl)14

This table is based on data presented in the cited research article. acs.org These detailed SAR studies are instrumental in the ongoing development of next-generation cap-dependent endonuclease inhibitors.

Advanced Research Methodologies for Studying Cap Dependent Endonuclease in 14

Biochemical Assays for Endonuclease Activity Quantification

Biochemical assays are fundamental in determining the inhibitory potency of compounds like Cap-dependent endonuclease-IN-14 against the target enzyme and virus.

In vitro enzyme assays are essential for directly measuring the inhibitory effect of a compound on the cap-dependent endonuclease's catalytic activity. These assays typically utilize purified components of the viral polymerase, specifically the N-terminal domain of the polymerase acidic (PA) subunit (PA_N), which contains the endonuclease active site. nih.govnih.gov

The general procedure involves:

Expression and Purification: The PA_N domain of the influenza virus is cloned, expressed (often in E. coli), and purified to yield a high-quality enzyme preparation. nih.gov

Substrate Preparation: A synthetic substrate, which can be a short, capped RNA or a single-stranded DNA (ssDNA) oligonucleotide labeled with a fluorophore and a quencher, is prepared. nih.govnih.gov

Enzymatic Reaction: The purified PA_N enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound). The endonuclease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. nih.gov

Data Analysis: The reaction is monitored over time, and the rate of substrate cleavage is calculated. The data is then used to determine the half-maximal inhibitory concentration (IC50) of the compound, which represents the concentration required to inhibit 50% of the enzyme's activity. nih.govnih.gov

For example, studies on similar CEN inhibitors have utilized such assays to quantify their potency.

Table 1: Example of In Vitro CEN Inhibition Data for Reference Compounds

This table presents sample data for well-characterized cap-dependent endonuclease inhibitors, demonstrating the type of results obtained from in vitro enzyme assays.

CompoundTarget EnzymeIC50 (nM)Source
Baloxavir (B560136) acid (BXA)Influenza A CEN22.26 nih.gov
ZX-7101Influenza A CEN21.72 nih.gov
Compound I-4Influenza CEN3,290 mdpi.com
Compound II-2Influenza CEN1,460 mdpi.com

Cell-based assays are critical for evaluating an inhibitor's efficacy in a more biologically relevant context, where factors like cell permeability and metabolism come into play.

Plaque Reduction Assay: This is a classic virology assay used to quantify infectious virus particles. nih.gov Cells susceptible to the virus are grown in a monolayer and infected. The infection is allowed to proceed in the presence of a semi-solid overlay, which restricts virus spread to adjacent cells, forming localized zones of cell death called plaques. By adding varying concentrations of an inhibitor like this compound, the reduction in the number or size of plaques can be measured to calculate the 50% effective concentration (EC50). nih.govpnas.org

Focus Reduction Assay: A variation of the plaque assay, the focus reduction assay is often more suitable for high-throughput screening. nih.gov Instead of measuring cell death, it detects infected cells (foci) using specific antibodies against viral proteins before visible plaques form. This method is generally faster and less laborious than the conventional plaque assay. nih.gov It has been successfully used to monitor the susceptibility of influenza viruses to the CEN inhibitor baloxavir. nih.govnih.gov

Cytopathic Effect (CPE) Assays: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). creative-diagnostics.com CPE inhibition assays measure the ability of an antiviral compound to prevent this virus-induced cell death. nih.gov Cell viability can be quantified using various methods, such as staining with dyes like crystal violet or, more commonly, using metabolic assays like the MTT or ATP-based luminescence assays (e.g., Viral ToxGlo™). nih.govpromega.com These assays provide a quantitative measure of cell health, which is inversely proportional to viral activity. promega.com

Table 2: Example Data from Cell-Based Antiviral Susceptibility Assays for Baloxavir

This table illustrates the type of data generated from cell-based assays, showing the fold-change in inhibitor concentration required to inhibit a resistant mutant virus compared to the wild-type.

Assay TypeVirus StrainMutantFold-Change in IC50Source
Plaque Reduction AssayInfluenza APA I38T54-fold higher nih.gov
Focus Reduction AssayInfluenza APA I38T44-fold higher nih.gov

Biophysical Techniques for Ligand Binding Analysis

Biophysical techniques are employed to directly measure the interaction between the inhibitor and its protein target, confirming direct engagement and characterizing the binding thermodynamics.

Isothermal Titration Calorimetry (ITC) is considered a gold-standard method for quantifying molecular interactions. springernature.com It directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the inhibitor (this compound) is titrated into a solution containing the purified target protein (PA endonuclease). The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. springernature.com This provides a complete thermodynamic profile of the binding event, which is invaluable for understanding the driving forces of the interaction.

Thermal Shift Assays (TSA), including the cellular version (CETSA), are used to confirm that a compound directly binds to its intended target. nih.gov The principle is that the binding of a ligand, such as an inhibitor, to a protein generally increases the protein's thermal stability. nih.gov The assay involves heating the protein in the presence and absence of the inhibitor and monitoring its unfolding using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A significant increase in the Tm in the presence of the inhibitor (a thermal shift) is direct evidence of target engagement. CETSA adapts this principle to a cellular environment, confirming that the compound can enter the cell and bind to its target in a native context. nih.gov

Structural Biology Approaches

Structural biology techniques provide atomic-level insights into how an inhibitor interacts with its target, which is crucial for understanding its mechanism of action and for guiding the rational design of more potent and specific drugs.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with inhibitors at high resolution. nih.gov For a CEN inhibitor like this compound, this would involve co-crystallizing the compound with the purified PA_N endonuclease domain. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex can be modeled. scribd.com This structural information reveals the precise binding pocket, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding, which can explain the basis of inhibitor potency and viral resistance. nih.gov

X-ray Crystallography for Co-crystal Structures of this compound with Target Proteins

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of a molecule or a protein-ligand complex at atomic resolution. For this compound, this method would be used to resolve its co-crystal structure with the target protein, the N-terminal domain of the influenza polymerase PA subunit (PA-Nter), which houses the CEN active site.

The process involves crystallizing the inhibitor bound to the PA-Nter domain and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. Structural studies of the PA subunit have revealed that the endonuclease active site contains a critical histidine residue and a cluster of three acidic amino acids. researchgate.net These residues coordinate two essential manganese ions (Mn²⁺), which are required for the enzyme's catalytic "cap-snatching" activity. researchgate.net

By analyzing the co-crystal structure of the PA-Nter domain with an inhibitor like this compound, researchers can:

Precisely identify the amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the inhibitor.

Visualize how the inhibitor chelates the one or two manganese ions, a common mechanism for this class of drugs.

Understand the exact binding mode and conformational changes in the protein upon inhibitor binding.

This structural information is invaluable for structure-based drug design, allowing for the rational optimization of the inhibitor's chemical structure to enhance its potency and specificity. researchgate.net

Cryo-Electron Microscopy of Polymerase-Inhibitor Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative and complement to X-ray crystallography, particularly for large and flexible protein complexes like the entire influenza virus RNA-dependent RNA polymerase (RdRp). The RdRp is a heterotrimer composed of the PA, PB1, and PB2 subunits. nih.gov

In Cryo-EM, the polymerase-inhibitor complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged to reconstruct a high-resolution 3D model.

The key advantages of using Cryo-EM to study the interaction of this compound with the full polymerase complex include:

The ability to study the entire heterotrimeric polymerase complex in a near-native state without the need for crystallization.

The potential to reveal long-range conformational changes across the different subunits (PA, PB1, PB2) that occur upon inhibitor binding to the CEN active site in the PA subunit.

The capacity to visualize how the inhibitor affects the polymerase's interaction with viral RNA, providing a more complete picture of the inhibition mechanism.

Molecular Modeling and Computational Chemistry

Computational methods are essential for predicting and analyzing the interactions between inhibitors and their targets, complementing experimental data from crystallography and Cryo-EM.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking simulations would place the molecule into the known structure of the CEN active site. These simulations use scoring functions to estimate the binding affinity, often expressed as a binding energy (kcal/mol), where a more negative value indicates a stronger interaction. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the physical movements of atoms and molecules over time, providing insights into the stability of the inhibitor-protein complex and the dynamic nature of their interactions. researchgate.net For instance, MD simulations have been instrumental in understanding how resistance mutations, such as the I38T substitution in the PA subunit, reduce the binding affinity of inhibitors like Baloxavir by disrupting key interactions, such as CH-pi interactions with the inhibitor's aromatic rings. researchgate.netexlibrisgroup.com

Table 1: Illustrative Molecular Docking and Binding Energy Prediction for CEN Inhibitors
CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
Baloxavir Acid-7.44His41, Glu80, Ile38, Tyr24
Compound I-4 (Derivative)-7.75His41, Glu80, Arg105
This compound(Not Publicly Available)(Predicted to interact with catalytic metal ions and key active site residues)

Data for Baloxavir Acid and Compound I-4 are based on published findings for illustrative purposes. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for CEN inhibitors, a "training set" of compounds with known inhibitory activities (e.g., IC₅₀ values) is used.

The model identifies key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are correlated with inhibitory potency. Once a statistically robust model is created, it can be used to predict the activity of new, unsynthesized compounds, such as analogs of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources. mdpi.com

Table 2: Example of Descriptors Used in a QSAR Model for Antiviral Compounds
Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicPartial Atomic ChargeInfluences electrostatic interactions and metal chelation.
TopologicalMolecular Connectivity IndexRelates to molecular size and shape.
HydrophobicLogPAffects binding in hydrophobic pockets and cell permeability.
StericMolar RefractivityRelates to the volume occupied by the molecule.

Viral Genetics and Reverse Genetics Systems for Resistance Studies

Understanding the potential for a virus to develop resistance to a new drug is critical. Viral genetics and reverse genetics systems are the primary tools for these investigations.

The standard method for selecting for resistance involves passaging the influenza virus in cell culture in the presence of sub-lethal concentrations of the inhibitor (e.g., this compound). nih.gov The concentration is gradually increased over successive passages. This process applies selective pressure, favoring the survival and replication of any virions that acquire random mutations conferring reduced susceptibility to the drug.

Once a resistant virus population emerges, whole-genome sequencing is performed to identify the specific amino acid substitutions responsible for the resistance. researchgate.net For CEN inhibitors, these mutations are typically found within the PA gene. For example, substitutions at position I38 (e.g., I38T/M/F) in the PA subunit are frequently identified in viruses resistant to the approved CEN inhibitor Baloxavir. researchgate.net

Reverse genetics allows researchers to take this a step further. Using plasmids, they can engineer recombinant viruses that contain specific, targeted mutations. This powerful technique is used to:

Confirm that a specific mutation identified through passaging is solely responsible for the resistance phenotype.

Proactively introduce mutations at various positions within the CEN active site to predict potential resistance pathways before they appear clinically.

Study the impact of resistance mutations on viral fitness, such as replication capacity or virulence, in cell culture and animal models. researchgate.net

Table 3: Known Amino Acid Substitutions in the PA Subunit Conferring Resistance to CEN Inhibitors
PositionAmino Acid SubstitutionAssociated Inhibitor ClassImpact
38I38T/M/FBaloxavirReduces binding affinity of the inhibitor. researchgate.net
(Various)(Substitutions in the CEN α3-helix loop)Broad CEN InhibitorsAffects inhibitor interaction with the active site. nih.gov

Future Directions and Translational Research Perspectives for Cap Dependent Endonuclease in 14

Development of Pan-Influenza and Broad-Spectrum Cap-Dependent Endonuclease Inhibitors

The high mutation rate of influenza viruses necessitates the development of antiviral agents with broad activity against various strains and types, including seasonal, avian, and swine influenza viruses. nih.gov The cap-dependent endonuclease is a promising target for such broad-spectrum inhibitors because its active site is highly conserved across influenza A, B, and C viruses. acs.orgnih.gov

Research efforts are focused on discovering novel CEN inhibitors that are effective against all influenza viruses, thus reducing the likelihood of resistance development. nih.gov For instance, the novel inhibitor RO-7 has demonstrated broad-spectrum activity against seasonal influenza A and B viruses, zoonotic viruses (H5N1, H7N9, and H9N2), and neuraminidase inhibitor-resistant variants in vitro. Similarly, ADC189, another novel CEN inhibitor, has shown potent antiviral activity against a wide range of influenza viruses, including H1N1, H3N2, influenza B, and highly pathogenic avian influenza, with efficacy comparable to baloxavir (B560136) marboxil. nih.gov

The development of these pan-influenza inhibitors often involves structure-based drug design and high-throughput screening of large chemical libraries to identify diverse structural scaffolds with potent inhibitory activities. mdpi.com This approach aims to create a portfolio of inhibitors that can be deployed in the event of an influenza pandemic.

Strategies for Overcoming Antiviral Resistance Through Novel Inhibitor Design or Combination Regimens

A primary challenge in antiviral therapy is the emergence of drug-resistant viral strains. nih.gov For cap-dependent endonuclease inhibitors like baloxavir, the most frequently observed resistance mutation is the I38T substitution in the polymerase acidic (PA) subunit of the virus. acs.org This substitution reduces the binding affinity between the drug and the endonuclease active site. acs.org

To counter this, researchers are pursuing two main strategies:

Novel Inhibitor Design: One approach is to design new inhibitors that can effectively bind to and inhibit the endonuclease enzyme, even in the presence of resistance mutations. This involves creating compounds with different chemical scaffolds or binding modes that are less affected by single amino acid substitutions. For example, a novel macrocyclic CEN inhibitor has been developed that shows a significantly smaller shift in inhibitory activity against baloxavir-resistant variants. nih.gov Another strategy involves designing compounds that avoid interacting with mutable and drug-resistant residues within the enzyme's active site. nih.gov

Combination Regimens: Combining a cap-dependent endonuclease inhibitor with an antiviral drug that has a different mechanism of action is a promising strategy to enhance efficacy and reduce the likelihood of resistance. nih.govnih.gov Studies have shown that the combination of baloxavir with neuraminidase inhibitors (NAIs) like oseltamivir (B103847) results in synergistic antiviral effects in vitro and in mouse models of influenza infection. nih.govnih.gov This dual-pronged attack on the virus—inhibiting both viral entry/release (NAIs) and replication (CEN inhibitors)—can lead to more profound and rapid viral clearance. nih.govnih.gov

Investigation of Cap-Dependent Endonuclease-IN-14 in Emerging Viral Threats Beyond Influenza

The "cap-snatching" mechanism is not unique to influenza viruses. It is also utilized by other segmented negative-strand RNA viruses, such as those belonging to the order Bunyavirales, which includes pathogens that can cause severe hemorrhagic fevers. nih.gov This shared mechanism makes the cap-dependent endonuclease an attractive target for the development of broad-spectrum antivirals against these emerging threats. nih.gov

Recent studies have demonstrated that inhibitors of the influenza virus CEN can also exhibit potent antiviral activity against various bunyaviruses. For example, certain influenza CEN inhibitors were found to be 100- to 1,000-fold more active in vitro against Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus than the currently used antiviral, ribavirin. nih.gov In mouse models of LCMV infection, these compounds significantly reduced the viral load in the blood and improved survival rates. nih.gov Similarly, a carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1, a CEN inhibitor, has shown potent activity against La Crosse virus (LACV) both in vitro and in vivo. nih.gov The investigation of this compound and other CEN inhibitors against these and other emerging viruses is a critical area of ongoing research. nih.gov

Exploration of Synergistic Effects with Host-Targeting Antivirals

While combination therapies with other virus-targeting drugs have shown promise, another innovative approach is to combine cap-dependent endonuclease inhibitors with host-targeting antivirals (HTAs). HTAs work by modulating host cellular factors that the virus needs to replicate, rather than targeting the virus itself. This strategy presents a higher barrier to the development of resistance.

The rationale for this combination is to simultaneously block viral replication through the CEN inhibitor and inhibit essential host pathways that support the viral life cycle. For influenza, potential host targets include proteases like TMPRSS2, which are necessary for the cleavage of the viral hemagglutinin protein and subsequent viral entry. While direct studies on the synergistic effects of this compound with specific HTAs are still emerging, the concept has been proven effective for other viruses. For instance, combining HTAs with direct-acting antivirals has shown synergistic suppression of SARS-CoV-2. The exploration of such combinations for influenza, pairing a potent CEN inhibitor with an HTA, represents a promising future therapeutic strategy that could lead to more durable and effective treatments.

Innovation in Delivery Systems for Cap-Dependent Endonuclease Inhibitors

The effectiveness of an antiviral drug can be significantly enhanced by optimizing its delivery to the site of infection. For respiratory viruses like influenza, targeted delivery to the respiratory tract is highly desirable. Innovations in drug delivery systems, particularly those based on nanotechnology, offer the potential to improve the therapeutic profile of cap-dependent endonuclease inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.